2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a small molecule with the molecular weight of 175.24 . Another similar compound is “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” with a molecular formula of C4H4N2O2S3 .
Synthesis Analysis
A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature .Molecular Structure Analysis
The linear formula of “N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is C4H5N3OS2 . The molecular formula of “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” is C4H4N2O2S3 .Physical And Chemical Properties Analysis
The compound “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” has a density of 1.7±0.1 g/cm3, boiling point of 426.3±47.0 °C at 760 mmHg, and a flash point of 211.6±29.3 °C .Scientific Research Applications
Anticancer Properties:
The compound “Oprea1_526367” (also known as “EU-0019332” or “2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione”) has shown promise in the field of oncology. Researchers have explored its potential as an anticancer agent. Specifically:
- Synthesis and In-vitro Cytotoxicity Evaluation : A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, including Oprea1_526367. These derivatives were evaluated for their cytotoxic activity against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). While none of the derivatives surpassed doxorubicin (a reference drug), compounds with specific substituents on the phenyl ring exhibited promising cytotoxicity .
Access to Research Results and Data:
The European Union has been actively working to improve access to research results, publications, and data for scientific purposes. A recent study evaluated the effects of the EU copyright framework on research and identified provisions relevant to research in EU data and digital legislation. The goal is to align the legal framework with scientific research and open data principles, benefiting policymakers, researchers, and research organizations .
Operational Research Applications:
Operational Research (OR) plays a crucial role in decision-making across various fields. OR methods, models, and algorithms have been applied to diverse contexts. While OR is not directly related to the specific compounds, it’s essential to mention its impact. OR applications cover functional and industry-specific areas, making it a valuable resource for practitioners in business, industry, and government .
Global Approach to Research and Innovation:
The EU recognizes the importance of global collaboration in research and innovation. Challenges like climate change and pandemics require worldwide cooperation. By pooling resources and knowledge, the EU aims to facilitate the creation and dissemination of innovative solutions. This approach emphasizes the relevance of research on a global scale .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.
Mode of Action
The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.
Biochemical Pathways
Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .
Pharmacokinetics
The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .
Result of Action
The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .
properties
IUPAC Name |
2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQXTLOKNHKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.